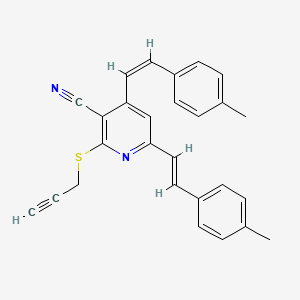

4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

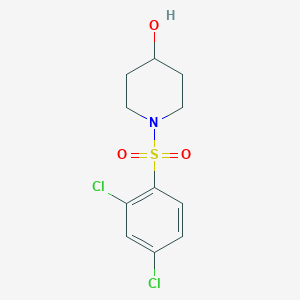

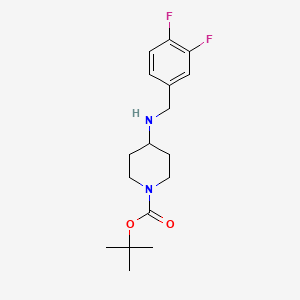

4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile (4,6-BMPSN) is an organic compound that has been the subject of recent scientific research due to its potential applications in a variety of fields. This chemical compound is a derivative of nicotinonitrile, a type of nitrogen-containing organic compound. It is composed of two carbon atoms linked by a double bond, a methyl group attached to one of the carbons, and a sulfanyl group attached to the other carbon. 4,6-BMPSN has attracted attention due to its unique structure, which is believed to make it highly suitable for use in a variety of chemical reactions and laboratory experiments.

Scientific Research Applications

Photovoltaic Research

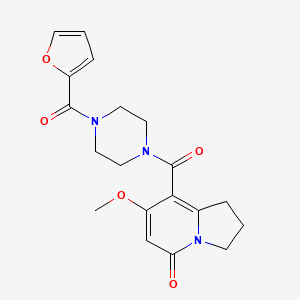

Compounds structurally related to 4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile have been explored for their potential in improving dye-sensitized solar cells (DSSCs). For instance, a compound named 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile (W-NO2) was synthesized and utilized as a co-sensitizer dye in DSSCs. This compound showed a higher molar extinction coefficient than N719, a standard dye used in DSSCs. The DSSC device co-sensitized with W-NO2 exhibited 1.78 times better efficiency than the devices based on N719 alone. This finding indicates the potential of these nicotinonitrile derivatives in enhancing the efficiency of solar cells through improved molecular architecture and spectral coverage (Hemavathi et al., 2019).

Antibacterial Research

Nicotinonitrile derivatives have shown promise in the realm of antibacterial research. A study involving the synthesis of nicotinonitrile and/or arene-linked bis(thiazoles) possessing chromene units demonstrated significant antibacterial activity. The study designed a one-pot protocol to prepare these compounds, which showed potent efficacy against strains like Staphylococcus aureus and Enterococcus faecalis. Some derivatives exhibited inhibitory activity comparable to ciprofloxacin and linezolid, particularly against MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) strains. These findings suggest the potential of nicotinonitrile-linked hybrids as novel antibacterial agents (Mekky & Sanad, 2022).

properties

IUPAC Name |

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-prop-2-ynylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h1,5-16,18H,17H2,2-3H3/b15-13-,16-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQSKBZJQNKPBX-VCFJNTAESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC#C)C=CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC#C)/C=C/C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

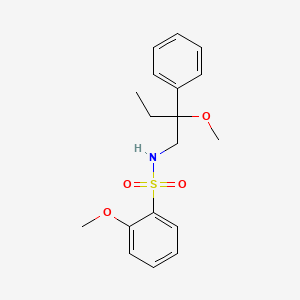

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2445513.png)

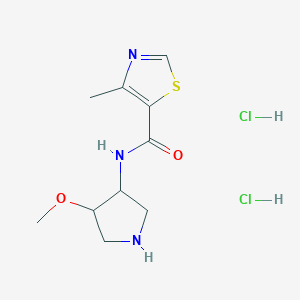

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2445517.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)